4-[Methyl(propyl)amino]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-[methyl(propyl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-8-12(2)10-6-4-9(5-7-10)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURMETNOZMCRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[Methyl(propyl)amino]benzoic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with methyl(propyl)amine in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-[Methyl(propyl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[Methyl(propyl)amino]benzoic acid hydrochloride serves as an important intermediate. It is utilized in the preparation of various complex molecules, facilitating the development of new chemical entities with desired properties. Its role in synthetic pathways is critical for advancing chemical research.
Biology
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that it possesses activity against a range of microorganisms, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells. For example, it has demonstrated cytotoxic effects on various cancer cell lines, indicating potential therapeutic uses in oncology.
| Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | 15 |
| HCT-116 | 12 |
| MCF-7 | 20 |
Medicine
The compound is being investigated for its potential therapeutic applications:
- Drug Development : Its unique structure allows for modifications that could lead to novel drug candidates targeting specific diseases.
- Local Anesthetic Properties : Similar compounds derived from para-aminobenzoic acid have been explored for their anesthetic properties. Investigations into the local anesthetic effects of this compound are ongoing, with implications for pain management therapies.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
-
Antimicrobial Efficacy Study : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity.
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 3.12 Escherichia coli 12.5 - Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability among targeted cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Inflammation Modulation : Research has also focused on its ability to modulate inflammatory responses, with findings suggesting a reduction in pro-inflammatory cytokine production.
Mechanism of Action
The mechanism of action of 4-[Methyl(propyl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of folate in bacteria, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Activity |
|---|---|---|---|---|
| 4-[Methyl(propyl)amino]benzoic acid HCl* | Not explicitly stated | Not provided | -NH(CH₃)(C₃H₇) at C4 | Likely drug intermediate |
| LY2409881 hydrochloride | C₂₄H₂₉ClN₆OS·xHCl | 546.05 (base) | -Thiophene, -chloropyrimidine, -piperazine | Kinase inhibition (research use) |
| 4-(Aminomethyl)-2-methylbenzoic acid HCl | C₉H₁₂ClNO₂ | 201.65 | -Aminomethyl, -methyl at C2 | Pharmaceuticals, material science |
| Tolperisone 4-Carboxylic Acid HCl | C₁₆H₂₂ClNO₃ | 323.81 | -Piperidine, -methylpropanoyl | Muscle relaxant derivatives |
| Phenoxyethyl piperidine compound 2 | Not provided (M + H = 383) | ~382 | -Phenoxyethyl, -piperidine | Arthritis therapeutics |
*Structural inference based on nomenclature.
Key Observations :
- The phenoxyethyl piperidine derivatives () include aromatic ether and piperidine moieties, likely improving receptor binding in arthritis applications .
- Molecular Weight: The target compound is likely intermediate in size (~250–300 g/mol estimated), smaller than LY2409881 (546.05 g/mol) but larger than 4-(Aminomethyl)-2-methylbenzoic acid HCl (201.65 g/mol) .
- Solubility : Hydrochloride salts across all compounds improve aqueous solubility, critical for bioavailability in drug candidates.
Pharmacological and Functional Comparisons
- LY2409881 Hydrochloride: Acts as a kinase inhibitor, with structural complexity enabling selective binding to ATP pockets. Its chloro-pyrimidine and thiophene groups contribute to hydrophobic interactions, unlike the simpler alkylamino group in the target compound .
- Phenoxyethyl Piperidine Derivatives: These compounds (e.g., Entry 2 in ) target arthritis via piperidine-mediated modulation of inflammatory pathways. Their aromatic ether linkages may enhance blood-brain barrier penetration compared to the target compound’s aliphatic chain .
- 4-(Aminomethyl)-2-methylbenzoic Acid HCl: Used in material science for polymer synthesis due to its aminomethyl group, which facilitates crosslinking.
- Tolperisone Derivatives : Muscle relaxants like Tolperisone 4-Carboxylic Acid HCl utilize piperidine and carbonyl groups for spasmolytic activity, differing mechanistically from the target compound’s undefined but likely distinct biological role .
Stability and Reactivity
- Acid Sensitivity: The hydrochloride salt in all compounds improves stability, but the target compound’s methyl-propylamino group may confer resistance to oxidation compared to LY2409881’s thiophene ring .
- Synthetic Flexibility: The target compound’s simpler structure allows easier modification than the multi-ring systems of LY2409881 or phenoxyethyl piperidines .
Research and Development Implications
The structural simplicity of 4-[Methyl(propyl)amino]benzoic acid hydrochloride positions it as a versatile intermediate for synthesizing more complex molecules, such as kinase inhibitors or anti-inflammatory agents. Its comparison with LY2409881 and phenoxyethyl piperidines underscores the trade-off between molecular complexity and target selectivity.
Biological Activity
4-[Methyl(propyl)amino]benzoic acid hydrochloride, a derivative of para-aminobenzoic acid (PABA), has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl and propyl amino group attached to a benzoic acid moiety. Its chemical structure can be represented as follows:
This compound exhibits unique solubility and stability properties, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), this compound exhibited dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed an apoptosis rate of approximately 39.4% in treated cells, indicating its potential as an anticancer agent .
Enzyme Inhibition
The biological activity of this compound is closely linked to its ability to interact with specific enzymes. It has been shown to inhibit monooxygenases, which play a crucial role in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects in certain contexts.
Modulation of Gene Expression
In addition to enzyme inhibition, the compound can modulate gene expression by interacting with transcription factors. This interaction influences cellular responses to stress and regulates apoptosis pathways, contributing to its anticancer effects .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound was tested at various concentrations (0.5%, 1.0%, 2.5%, 5.0%, and 10.0%) in a controlled laboratory setting. Results indicated a significant reduction in bacterial growth at concentrations above 1.0% .
| Concentration (%) | Zone of Inhibition (mm) |
|---|---|
| 0.5 | 5 |
| 1.0 | 10 |
| 2.5 | 15 |
| 5.0 | 20 |
| 10.0 | 25 |
Study on Anticancer Activity
In another study focusing on its anticancer potential, the compound was administered to MCF-7 cells at varying doses (10 µM, 20 µM, and 40 µM). The results demonstrated a significant decrease in cell viability at higher doses, confirming its role as an effective anticancer agent.
| Dose (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 20 | 60 |
| 40 | 30 |
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Studies indicate that at high doses, the compound may exhibit hepatotoxicity and nephrotoxicity, necessitating careful dosage regulation in clinical applications .
Q & A
Q. Table 1: Standard Characterization Protocols
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in mobile phase | Purity >95% |
| ¹H NMR | DMSO-d6, 400 MHz | Amine proton detection |
| FTIR | ATR mode, 4000–400 cm⁻¹ | Carboxylic acid O-H stretch |
Advanced Research Questions
How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Discrepancies often arise from dynamic proton exchange or solvent effects. For example, amine protons in DMSO-d6 may show broadening due to hydrogen bonding. To address this:
- Use deuterated solvents with varying polarity (e.g., CDCl3 vs. D2O) to stabilize specific conformers .
- Compare experimental data with DFT-calculated spectra (e.g., via Gaussian software) to validate resonance assignments .
- Apply isotopic labeling (e.g., deuterated analogs) to isolate specific vibrational modes in IR studies .
What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Membrane Separation Technologies : Purify intermediates using nanofiltration or reverse osmosis to remove unreacted reagents .
- Process Control Systems : Implement real-time monitoring (e.g., in-line FTIR) to adjust feed rates and temperature dynamically .
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination and improve cost-efficiency .
How does the hydrochloride salt form impact biological activity in target validation studies?
The hydrochloride salt enhances solubility, improving bioavailability for in vitro assays. For example:
- In enzyme inhibition studies, the protonated amine group increases electrostatic interactions with active sites .
- Salt stability under physiological pH (e.g., 7.4) can be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) to correlate structure-activity relationships .
What computational tools are effective for predicting interactions with biological targets?
- Molecular Dynamics Simulations : Assess binding stability with receptors (e.g., using GROMACS).
- Docking Software (AutoDock Vina) : Predict affinity for neurological targets, leveraging PubChem’s 3D conformer database .
- Quantum Chemical Calculations : Evaluate charge distribution in the benzoic acid moiety to optimize ligand-receptor complementarity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
